molecular formula C20H13BrN2O3S2 B3026472 Pitstop 2

Pitstop 2

Cat. No.: B3026472
M. Wt: 473.4 g/mol
InChI Key: CGDLWHGPJPVPDU-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pitstop 2 is a novel, selective, and cell membrane-permeable clathrin inhibitor. It competitively binds to the clathrin terminal domain, specifically inhibiting clathrin-mediated endocytosis (CME) . Its IC50 value for inhibiting the association of amphiphysin with clathrin terminal domain is approximately 12 μM . Unlike some other compounds, this compound does not rely on abbreviations or acronyms for its chemical name or logo.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes for Pitstop 2 have been well-studied, but specific details are not widely available. Researchers have successfully prepared it using established methods, although proprietary information may limit our access to precise reaction conditions.

Industrial Production Methods

Unfortunately, detailed industrial production methods for this compound are not publicly disclosed. its availability for research use suggests that it can be synthesized on a larger scale.

Chemical Reactions Analysis

Pitstop 2 undergoes interactions with clathrin and amphiphysin. While its primary mode of action is inhibiting CME, it may also impact clathrin-independent endocytosis (CIE) . Common reagents and conditions used in these reactions remain proprietary.

Scientific Research Applications

Pitstop 2 has found applications in various scientific fields:

    Chemistry: Researchers use it to study clathrin-mediated processes and endocytosis.

    Biology: It helps investigate cellular trafficking and vesicle dynamics.

    Medicine: Its potential therapeutic implications are being explored, especially in the context of diseases involving endocytosis dysregulation.

    Industry: Although not widely adopted, its unique properties make it an interesting candidate for drug development.

Mechanism of Action

Pitstop 2 directly binds to the clathrin terminal domain, overlapping with clathrin box-containing accessory protein ligands. By doing so, it disrupts clathrin-coated vesicle formation and inhibits endocytosis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

While Pitstop 2 stands out due to its selectivity and cell permeability, other clathrin inhibitors exist. Notable compounds include Pitstop 1 (a predecessor), Dynasore, and chlorpromazine. Each has distinct properties and mechanisms of action.

Properties

IUPAC Name

(NZ)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLWHGPJPVPDU-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C\3/NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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